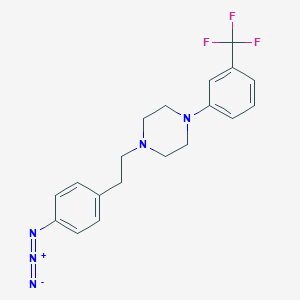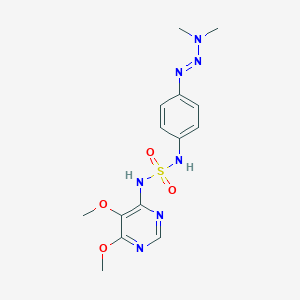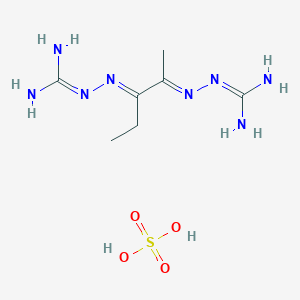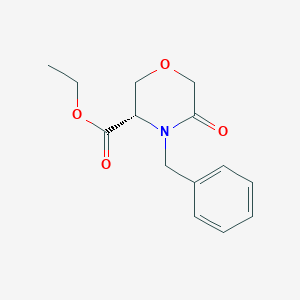
1-(2-(4-Azidophenyl)ethyl)-4-(3-trifluoromethylphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(4-Azidophenyl)ethyl)-4-(3-trifluoromethylphenyl)piperazine, commonly referred to as "azidoTFP," is a chemical compound that has been widely used in scientific research. This compound is a piperazine derivative that contains both an azide group and a trifluoromethyl group, which make it a valuable tool for studying biological systems.
Scientific Research Applications
1. Biochemical Studies and Receptor Imaging
Chumpradit et al. (1989) synthesized the iodinated analogue of 1-(2-(4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine and its azido compound, observing high specific binding in vitro and in vivo biodistribution in rat brains. These compounds demonstrated potential for imaging serotonin receptors in the brain (Chumpradit et al., 1989).
2. Synthesis and Biological Activity
Mermer et al. (2018) reported the synthesis of 1,2,4-triazole derivatives containing a piperazine nucleus, which were evaluated for various biological activities like antimicrobial, antioxidant, antiurease, and anti α-glucosidase, showing promising results (Mermer et al., 2018).
3. Potential for Insecticide Development
Cai et al. (2010) explored the use of a related compound, PAPP, as a lead for new insecticides. They designed, synthesized, and evaluated derivatives for activities against the armyworm, finding that many displayed growth-inhibiting or larvicidal activities (Cai et al., 2010).
4. Photoaffinity Labeling Studies
Saitoh and Shih (1987) investigated the azido derivative of 1-(2-(4-aminophenyl)ethyl)-4-(3-trifluoromethylphenyl)piperazine for photoaffinity labeling of adenylate cyclase-linked serotonin receptors in Aplysia neurons, indicating its utility in neurochemical research (Saitoh & Shih, 1987).
5. Antitumor Activity
Ding et al. (2016) synthesized a novel series of 1,2,4-triazole Schiff bases containing a 1-[bi-(4-fluorophenyl)methyl]piperazine group, demonstrating good to excellent inhibitory activity against CDC25B, a target in cancer therapy (Ding et al., 2016).
6. Radioligand Development for Neurochemical Studies
Ransom et al. (1986) synthesized [3H]1-(2-(4-aminophenyl)ethyl)-4-(3-trifluoromethylphenyl)piperazine as a selective radioligand for 5-HT1A receptors in rat brain, providing a tool for studying central serotonin receptors (Ransom et al., 1986).
7. Herbicide and Plant Growth Regulator Research
Stoilkova et al. (2014) synthesized 1-methyl and acetyl-4-substituted piperazines as potential herbicides and plant growth regulators. They found that compounds with specific structural elements showed high herbicidal activity and cytokinin-like activity, indicating agricultural applications (Stoilkova et al., 2014).
8. Studies in Organic Synthesis
Vasileva et al. (2018) demonstrated the reaction of ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates with secondary amines, including piperazine, showing the versatility of piperazine derivatives in organic synthesis (Vasileva et al., 2018).
properties
CAS RN |
105025-90-9 |
|---|---|
Molecular Formula |
C19H20F3N5 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
1-[2-(4-azidophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine |
InChI |
InChI=1S/C19H20F3N5/c20-19(21,22)16-2-1-3-18(14-16)27-12-10-26(11-13-27)9-8-15-4-6-17(7-5-15)24-25-23/h1-7,14H,8-13H2 |
InChI Key |
KBVQLEZNOLBMGH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC2=CC=C(C=C2)N=[N+]=[N-])C3=CC=CC(=C3)C(F)(F)F |
Canonical SMILES |
C1CN(CCN1CCC2=CC=C(C=C2)N=[N+]=[N-])C3=CC=CC(=C3)C(F)(F)F |
Other CAS RN |
105025-90-9 |
synonyms |
1-(2-(4-azidophenyl)ethyl)-4-(3-trifluoromethylphenyl)piperazine p-azido-PAPP |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[Methyl(1-thioxohexyl)amino]acetic acid](/img/structure/B35368.png)







![1-({[(Prop-2-en-1-yl)oxy]carbonyl}oxy)-1H-benzotriazole](/img/structure/B35389.png)


